N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
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Overview
Description
N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a unique structure combining a benzodioxole moiety with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole moiety, followed by the construction of the thiazole ring. Key steps include:
Formation of Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Thiazole Ring Construction: The thiazole ring is synthesized via a cyclization reaction involving a thioamide and a halogenated acetic acid derivative.
Final Coupling: The benzodioxole and thiazole intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.
Scientific Research Applications
N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Shares a benzene ring structure but differs in functional groups and overall reactivity.
Extradiol Catecholic Dioxygenases: Enzymes that catalyze similar reactions involving aromatic rings.
Uniqueness
N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is unique due to its combination of a benzodioxole moiety and a thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N2O5S2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C15H16N2O5S2/c1-9(18)16-15-17(11-6-24(19,20)7-14(11)23-15)5-10-2-3-12-13(4-10)22-8-21-12/h2-4,11,14H,5-8H2,1H3 |
InChI Key |
ASVKPASSMFFZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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